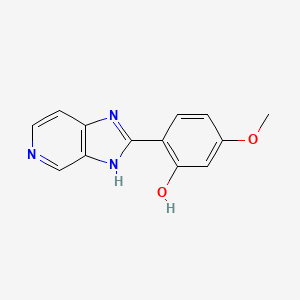
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one
概要
説明
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one is a heterocyclic compound that contains both benzothiazole and imidazolidinone moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one typically involves the reaction of benzothiazole derivatives with pyridine and imidazolidinone precursors. One common method includes the use of catalytic strategies to incorporate the carbonyl group into 1,2-diamines, followed by diamination of olefins or intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. These methods may include the use of metal catalysts and environmentally friendly protocols to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nitrogen-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazole Derivatives: Widely studied for their broad range of chemical and biological properties.
Uniqueness
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one is unique due to its combination of benzothiazole and imidazolidinone moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C15H12N4OS |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-6-yl)-3-pyridin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H12N4OS/c20-15-18(7-8-19(15)14-3-1-2-6-16-14)11-4-5-12-13(9-11)21-10-17-12/h1-6,9-10H,7-8H2 |
InChIキー |
VHWRMQWMMJIGDC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1C2=CC3=C(C=C2)N=CS3)C4=CC=CC=N4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














